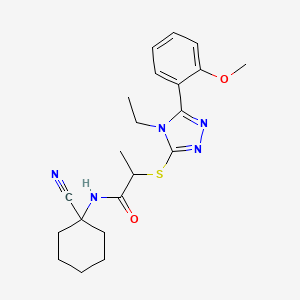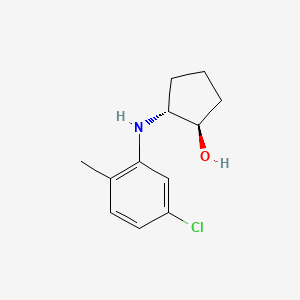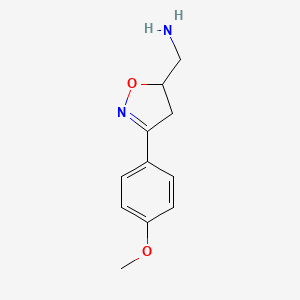![molecular formula C10H11F2NO2 B13363189 (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound characterized by the presence of a tetrahydrofuran ring substituted with a difluorophenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluoroaniline and a suitable tetrahydrofuran derivative.
Formation of Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and cyclization.
Final Product: The final product is obtained through purification and characterization techniques, such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilized for controlled reaction conditions.
Continuous Flow Reactors: Employed for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol: Unique due to its specific stereochemistry and functional groups.
Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Difluorophenyl Compounds: Molecules containing the difluorophenyl group but lacking the tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(3S,4R)-4-(2,3-difluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2NO2/c11-6-2-1-3-7(10(6)12)13-8-4-15-5-9(8)14/h1-3,8-9,13-14H,4-5H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
SKQNCOXLFCGADS-RKDXNWHRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C(=CC=C2)F)F |
Kanonische SMILES |
C1C(C(CO1)O)NC2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)

![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363124.png)

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
